molecular formula C10H12Cl3NS B1457818 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864054-12-5

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No. B1457818
M. Wt: 284.6 g/mol
InChI Key: JZKWXWLBZKMNGM-UHFFFAOYSA-N
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Description

“3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride” is a chemical compound that has gained significant attention in scientific research due to its numerous biological properties and potential implications in various fields of research and industry. It has a molecular formula of C10H12Cl3NS .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride”, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring, one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 2,6-dichlorophenyl group and a sulfanyl group attached to the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific functional groups present in the molecule . The pyrrolidine ring can undergo various reactions due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds structurally similar to 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride has highlighted their role in the synthesis of complex organic molecules. For instance, sulfanyl-substituted compounds have been used in the synthesis of polyimides with high refractive indices and small birefringence, showing potential for applications in materials science, especially in the development of transparent polymeric materials with good thermomechanical stabilities (Tapaswi et al., 2015). Furthermore, γ-Chlorocarbanions, generated from structures akin to 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride, have been utilized to produce pyrrolidines through a reaction with electron-deficient formal imines, showcasing a novel method for pyrrolidine synthesis (Mąkosza & Judka, 2005).

Advanced Organic Synthesis

Sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds demonstrate significant utility in advanced organic synthesis techniques. The base-induced chemiluminescence of sulfanyl-substituted dioxetanes, for example, provides insights into the development of new chemiluminescent materials, which could have applications in biological imaging and sensors (Watanabe et al., 2010). Additionally, transformations of sulfanyl-substituted pyrrolidine derivatives under acid catalysis have led to the discovery of new pathways for the synthesis of heterocyclic compounds, which are crucial in drug development and other areas of medicinal chemistry (Nedolya et al., 2018).

Material Science and Catalysis

The development of transparent aromatic polyimides from thiophenyl-substituted benzidines, including compounds similar to 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride, underlines the potential of these materials in high-performance applications due to their excellent optical and thermal properties (Tapaswi et al., 2015). This research can contribute to the development of new materials for electronics, aerospace, and optics.

properties

IUPAC Name

3-(2,6-dichlorophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NS.ClH/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWXWLBZKMNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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